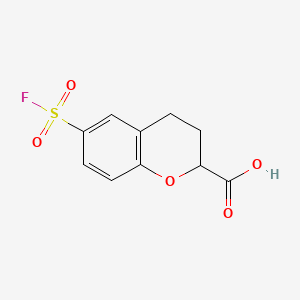
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their unique chemical properties and have found widespread applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the benzopyran framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and allows for the formation of the C–SO₂F bond . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of sulfonyl fluorides, including 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of the fluorosulfonylation reactions. The use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as electrophilic “FSO₂⁺” synthons are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.
Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the development of bioorthogonal reactions and as a probe for studying biological systems.
Medicine: Investigated for its potential as a drug candidate due to its ability to form stable covalent bonds with biological targets.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves the formation of covalent bonds with target molecules. The fluorosulfonyl group is highly reactive and can form stable sulfonamide bonds with nucleophilic residues in proteins and other biomolecules. This reactivity is exploited in bioorthogonal chemistry to label and track biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethyl)sulfonyl imide (TFSI)
- Bis(fluorosulfonyl)imide (FSI)
- Trifluoromethanesulfonate (triflate, TF)
- Nonafluorobutanesulfonate (NF)
Comparison
6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to its benzopyran framework combined with the fluorosulfonyl group. This combination provides distinct reactivity and stability compared to other sulfonyl fluorides. For instance, TFSI and FSI are primarily used in ionic liquids and have different applications compared to the benzopyran derivative .
Properties
Molecular Formula |
C10H9FO5S |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
6-fluorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9FO5S/c11-17(14,15)7-2-4-8-6(5-7)1-3-9(16-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) |
InChI Key |
OLQOEQBRRZTUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)F)OC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


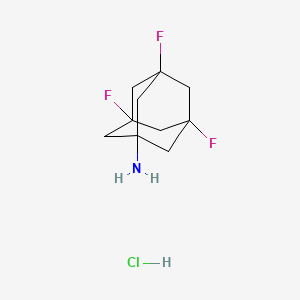
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)
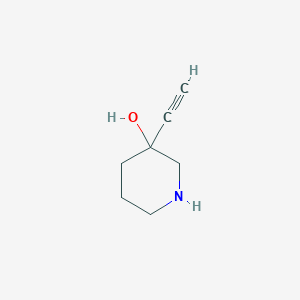
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)

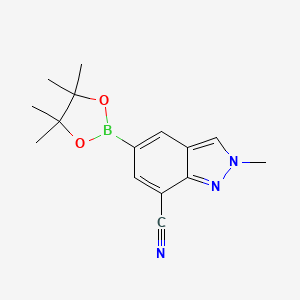
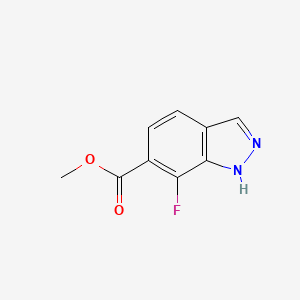
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
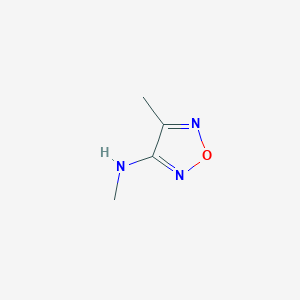
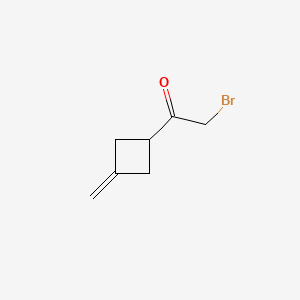
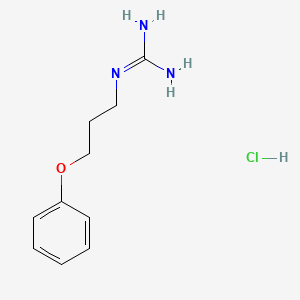

![7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B15299252.png)

